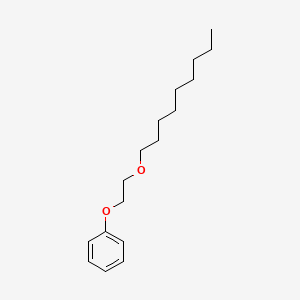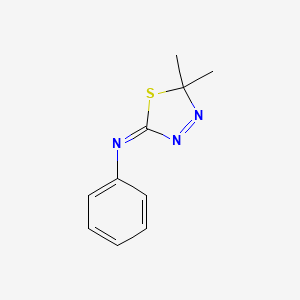
(2-Nonyloxy-ethoxy)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nonyloxy-ethoxy)-benzene is an organic compound characterized by the presence of a benzene ring substituted with a nonyloxy-ethoxy group. This compound is part of a larger class of ether compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nonyloxy-ethoxy)-benzene typically involves the reaction of nonyl alcohol with ethylene oxide to form nonyloxy-ethanol. This intermediate is then reacted with benzene in the presence of a suitable catalyst to yield this compound. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nonyloxy-ethoxy)-benzene can undergo several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonyloxy-benzoic acid, while substitution reactions can produce a variety of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(2-Nonyloxy-ethoxy)-benzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to interact with biological membranes.
Industry: It is used in the formulation of surfactants and emulsifiers, which are essential in various industrial processes.
Mecanismo De Acción
The mechanism by which (2-Nonyloxy-ethoxy)-benzene exerts its effects is primarily through its interaction with lipid membranes. The nonyloxy-ethoxy group allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(2-(2-Nonyloxy-ethoxy)-ethoxy)-ethoxy)-ethanol
- 2-[2-(Nonyloxy)ethoxy]ethyl acetate
- [2-(Nonyloxy)ethoxy]silane
Uniqueness
Compared to similar compounds, (2-Nonyloxy-ethoxy)-benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes or other organic molecules.
Propiedades
Número CAS |
93541-25-4 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
2-nonoxyethoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-11-14-18-15-16-19-17-12-9-8-10-13-17/h8-10,12-13H,2-7,11,14-16H2,1H3 |
Clave InChI |
BNWDAMVRSCEAHW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)



![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)



![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)

![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)


